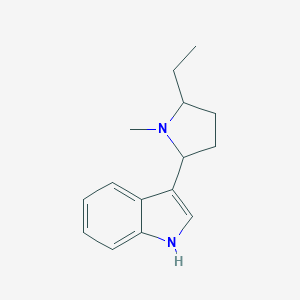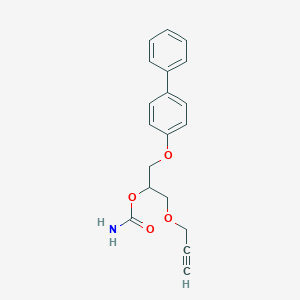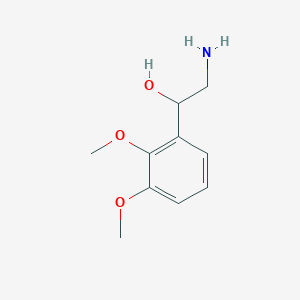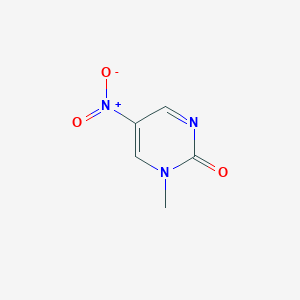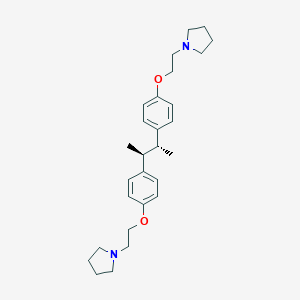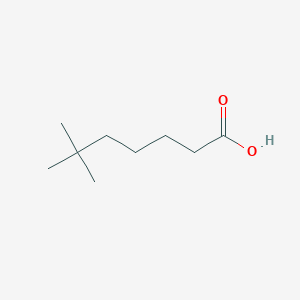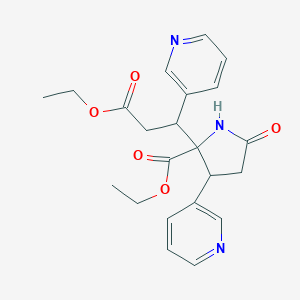
Ethyl 2-(3-ethoxy-3-oxo-1-pyridin-3-ylpropyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(3-ethoxy-3-oxo-1-pyridin-3-ylpropyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate, also known as EPYC, is a chemical compound that has been studied for its potential use in scientific research.
Wirkmechanismus
Ethyl 2-(3-ethoxy-3-oxo-1-pyridin-3-ylpropyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which enhances the receptor's response to acetylcholine. This leads to increased synaptic plasticity and improved cognitive function.
Biochemische Und Physiologische Effekte
Ethyl 2-(3-ethoxy-3-oxo-1-pyridin-3-ylpropyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate has been shown to improve cognitive function and memory in animal models. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-(3-ethoxy-3-oxo-1-pyridin-3-ylpropyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate is a relatively new compound and its full potential has not yet been explored. However, its activity as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor makes it a promising candidate for further research. One limitation of Ethyl 2-(3-ethoxy-3-oxo-1-pyridin-3-ylpropyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate is that it may be difficult to synthesize in large quantities, which could limit its use in lab experiments.
Zukünftige Richtungen
Future research on Ethyl 2-(3-ethoxy-3-oxo-1-pyridin-3-ylpropyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate could include further studies on its mechanism of action, as well as its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and schizophrenia. Ethyl 2-(3-ethoxy-3-oxo-1-pyridin-3-ylpropyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate could also be studied for its potential use in improving cognitive function and memory in healthy individuals. Additionally, further research could be done to optimize the synthesis method of Ethyl 2-(3-ethoxy-3-oxo-1-pyridin-3-ylpropyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate to improve its yield and purity.
Synthesemethoden
The synthesis of Ethyl 2-(3-ethoxy-3-oxo-1-pyridin-3-ylpropyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate involves the reaction of ethyl 2-(3-ethoxy-3-oxo-1-pyridin-3-ylpropyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate with various reagents. The exact synthesis method may vary depending on the desired purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(3-ethoxy-3-oxo-1-pyridin-3-ylpropyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have activity as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory. Ethyl 2-(3-ethoxy-3-oxo-1-pyridin-3-ylpropyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate has also been studied for its potential use in the treatment of Alzheimer's disease and schizophrenia.
Eigenschaften
CAS-Nummer |
18707-19-2 |
|---|---|
Produktname |
Ethyl 2-(3-ethoxy-3-oxo-1-pyridin-3-ylpropyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate |
Molekularformel |
C22H25N3O5 |
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
ethyl 2-(3-ethoxy-3-oxo-1-pyridin-3-ylpropyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C22H25N3O5/c1-3-29-20(27)12-18(16-8-6-10-24-14-16)22(21(28)30-4-2)17(11-19(26)25-22)15-7-5-9-23-13-15/h5-10,13-14,17-18H,3-4,11-12H2,1-2H3,(H,25,26) |
InChI-Schlüssel |
QFQVZZNQWCAWNX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(C1=CN=CC=C1)C2(C(CC(=O)N2)C3=CN=CC=C3)C(=O)OCC |
Kanonische SMILES |
CCOC(=O)CC(C1=CN=CC=C1)C2(C(CC(=O)N2)C3=CN=CC=C3)C(=O)OCC |
Synonyme |
β-[2-(Ethoxycarbonyl)-5-oxo-3-(3-pyridinyl)-2-pyrrolidinyl]-3-pyridinepropionic acid ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




